molecular formula C20H16N2O3 B5713167 N-[(E)-naphthalen-1-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

N-[(E)-naphthalen-1-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B5713167
M. Wt: 332.4 g/mol
InChI Key: WNZCHBHKCFIAFD-CIAFOILYSA-N
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Description

N-[(E)-naphthalen-1-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound that features a naphthalene ring, a benzodioxine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-naphthalen-1-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the naphthalen-1-ylmethylideneamine intermediate, which is then reacted with 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-naphthalen-1-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalen-1-ylmethylideneamino derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

N-[(E)-naphthalen-1-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(E)-naphthalen-1-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene and benzodioxine derivatives, such as:

Uniqueness

What sets N-[(E)-naphthalen-1-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide apart is its unique combination of functional groups and structural features.

Properties

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-20(19-13-24-17-10-3-4-11-18(17)25-19)22-21-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-12,19H,13H2,(H,22,23)/b21-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZCHBHKCFIAFD-CIAFOILYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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